[1-(Bromomethyl)propyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromobutan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEESSKCTGAJPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341913 | |
| Record name | [1-(Bromomethyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34599-51-4 | |
| Record name | [1-(Bromomethyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Contemporary Halogenated Alkylbenzene Research
Halogenated alkylbenzenes are a class of organic compounds that serve as fundamental building blocks in organic synthesis. ijrpr.comopenaccesspub.org Their importance stems from the reactivity of the carbon-halogen bond, which allows for a wide range of chemical transformations. ijrpr.comnumberanalytics.com The nature of the halogen atom and the structure of the alkyl group are key factors that determine the reaction pathways these compounds can undergo, including nucleophilic substitution and elimination reactions. numberanalytics.com
In contemporary research, there is a significant focus on developing new and more efficient methods for the synthesis and reaction of alkyl halides. numberanalytics.com This includes the use of transition metal catalysts and the development of sustainable, environmentally friendly synthetic routes. numberanalytics.com Alkyl halides, including [1-(Bromomethyl)propyl]benzene, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. openaccesspub.org The reactivity of the benzylic position in compounds like this compound makes them particularly useful for introducing various functional groups into a molecule. lumenlearning.com
Identification of Current Research Gaps and Prospective Avenues for 1 Bromomethyl Propyl Benzene Investigation
Strategies for Carbon-Carbon Bond Construction Leading to the Substituted Butylbenzene (B1677000) Core
The formation of the substituted butylbenzene core is a critical first step in the synthesis of this compound. This section explores various methodologies for constructing the key aryl-alkyl linkage.
Advanced Friedel-Crafts Alkylation Approaches and Catalyst Development
Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to an aromatic ring. cerritos.edujove.comiitk.ac.in The reaction typically involves the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation electrophile that then attacks the benzene (B151609) ring. cerritos.edujove.com
However, classical Friedel-Crafts alkylation is fraught with challenges, including polyalkylation, due to the product being more nucleophilic than the starting material, and carbocation rearrangements, which can lead to a mixture of isomers. cerritos.edu To overcome these limitations, advanced catalyst systems and reaction conditions have been developed. For instance, the use of solid acid catalysts like zeolites can enhance selectivity. In one example, the reaction of benzene with 1-butene (B85601) over a cerium-exchanged Linde 13X zeolite catalyst at 130°C yielded 2-phenylbutane with high selectivity. prepchem.com The addition of sulfur dioxide (SO₂) was found to further increase the selectivity to over 99%. prepchem.com
| Catalyst System | Substrates | Product | Selectivity | Reference |
| Ce-exchanged Linde 13X zeolite | Benzene, 1-butene | 2-Phenylbutane | 97.3% | prepchem.com |
| Ce-exchanged Linde 13X zeolite with SO₂ | Benzene, 1-butene | 2-Phenylbutane | >99% | prepchem.com |
The development of milder and more selective catalysts, including various metal triflates and supported acid catalysts, continues to be an active area of research to improve the efficiency and applicability of Friedel-Crafts alkylation for the synthesis of complex substituted butylbenzenes.
Cross-Coupling Reactions for Aryl-Alkyl Linkage (e.g., Suzuki, Negishi, Kumada)
While specific examples for the direct synthesis of the this compound core via cross-coupling are not extensively detailed in the provided search results, these reactions represent a powerful alternative to Friedel-Crafts alkylation, particularly for constructing complex and functionalized aryl-alkyl frameworks. These methods generally involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, typically palladium or nickel.
Suzuki Coupling: This involves the reaction of an arylboronic acid with an alkyl halide.
Negishi Coupling: This method utilizes an organozinc reagent coupled with an aryl halide.
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and an aryl halide.
These reactions offer the advantage of milder reaction conditions and greater functional group tolerance compared to Friedel-Crafts alkylation. The synthesis of a structural analog, 2-methyl-4-phenylbutan-2-ol, via the reaction of benzylmagnesium halide with isobutylene (B52900) oxide highlights the utility of organometallic reagents in building similar carbon skeletons.
Stereoselective Formation of the Chiral Center at C1 of the Propyl Moiety
The C1 position of the propyl moiety in this compound is a stereocenter. The stereoselective synthesis of this chiral center is of significant importance, particularly for applications in pharmaceuticals and materials science. A common strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 1-phenyl-2-butanone, to the corresponding chiral alcohol, 1-phenylbutan-2-ol.
Biocatalysis offers an environmentally friendly and highly enantioselective route. For example, the bioreduction of 1-phenyl-2-butanone using the fungus Rhizopus arrhizus can produce (2R)-1-phenylbutan-2-ol with a reported yield of approximately 79.8%.
Another approach involves the use of chiral reducing agents. The reduction of 1-phenylbutan-1-one with a complex reagent prepared from (S)-1,1′-binaphthalin-2,2′-diol, ethanol, and lithium aluminum hydride (BINAL-H) affords (S)-1-phenylbutan-1-ol in high enantiomeric excess. ethernet.edu.et
| Precursor | Method | Chiral Product | Enantiomeric Excess (ee) / Yield | Reference |
| 1-Phenyl-2-butanone | Bioreduction with Rhizopus arrhizus | (2R)-1-Phenylbutan-2-ol | ~79.8% yield | |
| 1-Phenylbutan-1-one | Reduction with (S)-BINAL-H | (S)-1-Phenylbutan-1-ol | High ee, 78% yield | ethernet.edu.et |
Regioselective and Stereoselective Bromination Techniques on the Alkyl Chain
Once the substituted butylbenzene core is in place, the next critical step is the selective introduction of a bromine atom onto the alkyl side chain.
Controlled Radical Bromination Mechanisms and Selectivity Control
Radical bromination is a common method for introducing a bromine atom at the benzylic position of an alkylbenzene, as the resulting benzylic radical is resonance-stabilized. libretexts.org N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. libretexts.orglibretexts.org The reaction is typically initiated by light or a radical initiator like dibenzoyl peroxide.
The selectivity of benzylic bromination is influenced by the stability of the radical intermediate. For a substituted butylbenzene, bromination is expected to occur preferentially at the benzylic carbon (C1 of the propyl chain).
| Substrate | Reagent | Conditions | Product | Reference |
| Alkylbenzenes | N-Bromosuccinimide (NBS) | Radical initiator (e.g., peroxide), CCl₄ | Benzylic bromide | libretexts.orglibretexts.orgyoutube.com |
| Toluene | Two-phase electrolysis (HBr/CH₂Cl₂) | - | Benzyl (B1604629) bromide | cecri.res.in |
A study on the regioselective monobromination of alkylbenzenes using NBS promoted by a solid acid catalyst, H₃PO₄/Zr(OH)₄, in refluxing acetonitrile (B52724) showed excellent yields (79-96%) of the nuclear brominated products, with no side-chain bromination observed. sioc-journal.cnresearchgate.net This highlights the importance of catalyst and solvent choice in directing the regioselectivity of bromination.
Bromination via Halogenation of Precursor Alcohols or Olefins
An alternative to radical bromination is the conversion of a precursor alcohol or olefin to the desired alkyl bromide.
From Alcohols: The chiral alcohol, 1-phenylbutan-2-ol, can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃). byjus.commanac-inc.co.jp This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the chiral center. byjus.com This method is particularly useful for synthesizing enantiomerically enriched alkyl bromides from chiral alcohols.
A more advanced and stereospecific method for the bromination of β-aryl alcohols involves the use of thiourea (B124793) additives and N-halosuccinimides. bgu.ac.ilnih.gov Surprisingly, the bromination of (±)-threo- or (±)-erythro-3-phenyl-2-butanols with these reagents resulted in a single diastereomeric brominated product with retention of configuration. nih.gov This unexpected stereochemical outcome is proposed to occur through a 1,2-phenyl migration involving a spiro libretexts.orgoctadienyl radical intermediate. bgu.ac.ilnih.gov
From Olefins: The hydrobromination of an olefin, such as 2-phenyl-1-butene, can also yield the desired bromoalkane. This reaction would proceed via an electrophilic addition mechanism.
| Precursor | Reagent | Mechanism | Stereochemical Outcome | Reference |
| Secondary Alcohol | PBr₃ | Sₙ2 | Inversion of configuration | byjus.com |
| β-Aryl Alcohol | Thiourea/NBS | Radical with 1,2-aryl migration | Retention of configuration | bgu.ac.ilnih.gov |
| Olefin | HBr | Electrophilic Addition | - | - |
The choice of bromination strategy depends on the desired stereochemistry of the final product and the availability of suitable precursors.
Competing Elimination Reactions (E1 and E2) and Olefin Formation
In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions often compete with nucleophilic substitution. msu.edu
When more than one type of β-hydrogen is available for abstraction, the regioselectivity of the elimination becomes important.
Saytzeff's Rule: This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org This is typically the case in E1 reactions and in E2 reactions with small, unhindered bases. dalalinstitute.comulethbridge.ca For this compound, removal of a hydrogen from the secondary carbon of the propyl group would lead to the more substituted alkene.
Hofmann Elimination: This rule predicts that the less substituted alkene will be the major product. This outcome is favored when a bulky base is used, as it will preferentially abstract the more sterically accessible proton. ulethbridge.ca
The choice of base is a critical factor in controlling the regioselectivity of the elimination.
| Base | Predicted Major Product | Rationale |
| Small, unhindered base (e.g., ethoxide) | More substituted alkene (Saytzeff product) | The base can access the more sterically hindered β-hydrogen, leading to the thermodynamically more stable product. ulethbridge.ca |
| Bulky, hindered base (e.g., tert-butoxide) | Less substituted alkene (Hofmann product) | The bulky base preferentially attacks the less sterically hindered β-hydrogen. ulethbridge.ca |
The stereochemistry of the elimination reaction is also a key consideration.
Anti-elimination: This is the preferred pathway for E2 reactions . It requires the β-hydrogen and the leaving group to be in an anti-periplanar conformation (dihedral angle of 180°). masterorganicchemistry.com This specific geometric arrangement allows for the most efficient overlap of orbitals in the transition state. mgscience.ac.in
Syn-elimination: This pathway, where the hydrogen and leaving group are on the same side of the molecule, is generally less favorable for E2 reactions due to steric hindrance in the eclipsed transition state. mgscience.ac.in
For E1 reactions , there is no strict stereochemical requirement for an anti-periplanar arrangement because the reaction proceeds through a planar carbocation intermediate. spcmc.ac.in The base can abstract a proton from either side of the carbocation.
The stereochemical outcome of an E2 reaction is highly dependent on the conformation of the substrate. For this compound, rotation around the carbon-carbon bonds will determine which hydrogens can achieve an anti-periplanar relationship with the bromine atom, thus influencing the geometry of the resulting alkene.
An in-depth examination of the chemical behavior of this compound reveals a complex interplay of reaction mechanisms, including substitution, elimination, rearrangements, and organometallic transformations. This article elucidates the kinetic and mechanistic details governing the reactivity of this versatile haloalkane.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromomethyl Propyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of [1-(Bromomethyl)propyl]benzene, allowing for the precise assignment of proton (¹H) and carbon-¹³ (¹³C) nuclei.
Predicted ¹H and ¹³C NMR Data for this compound:
Interactive Predicted ¹H NMR Data Table
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-α | 4.9 - 5.2 | Triplet | ~7.5 |
| H-β | 1.9 - 2.1 | Multiplet | - |
| H-γ | 1.0 - 1.2 | Sextet | ~7.4 |
| H-δ | 0.9 - 1.0 | Triplet | ~7.3 |
| Aromatic-H (ortho) | 7.3 - 7.4 | Multiplet | - |
| Aromatic-H (meta, para) | 7.2 - 7.3 | Multiplet | - |
| CH₂Br | 3.4 - 3.6 | Multiplet | - |
Interactive Predicted ¹³C NMR Data Table
| Carbon | Predicted Chemical Shift (ppm) |
| C-α | 55 - 60 |
| C-β | 35 - 40 |
| C-γ | 20 - 25 |
| C-δ | 10 - 15 |
| C-ipso | 140 - 145 |
| C-ortho | 128 - 130 |
| C-meta | 128 - 129 |
| C-para | 126 - 128 |
| CH₂Br | 33 - 38 |
To unambiguously assign the predicted ¹H and ¹³C signals and to elucidate the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the propyl chain. For instance, cross-peaks would be expected between the α-proton and the β-protons, and between the β-protons and the γ-protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the propyl chain and the bromomethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for connecting the propyl chain to the benzene (B151609) ring, showing correlations between the α-proton and the ipso- and ortho-carbons of the phenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining through-space proximity of protons. In the context of this compound, NOESY could reveal spatial relationships between the protons of the propyl chain and the aromatic protons, providing insights into the preferred conformation of the molecule.
The sec-butyl group attached to the benzene ring in this compound (systematically named as 1-(1-bromomethyl)propyl)benzene) introduces conformational flexibility due to rotation around the Cα-C(ipso) bond. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic processes.
Computational studies on the analogous sec-butylbenzene (B1681704) have shown the existence of multiple stable conformers. researchgate.net By analogy, this compound is expected to have different rotational conformers. At room temperature, the rotation around the Cα-C(ipso) bond is likely fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow down this rotation sufficiently to observe separate signals for the different conformers.
The energy barrier for this rotation could then be determined by analyzing the changes in the NMR lineshapes as a function of temperature. This would provide valuable information about the steric hindrance to rotation and the relative stabilities of the different conformers.
In the solid state, the molecular motion of this compound would be significantly restricted. Solid-state NMR (ssNMR) can provide detailed information about the structure and packing of the molecule in its crystalline form. nih.govlibretexts.org
Due to the presence of bromine, both ⁷⁹Br and ⁸¹Br are quadrupolar nuclei, which can be studied by ssNMR. The quadrupolar coupling constant is highly sensitive to the local electronic environment and can provide information about the C-Br bond. nih.gov Furthermore, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments would yield high-resolution spectra of the carbon atoms in the solid state, allowing for the study of polymorphism and the conformation of the molecule within the crystal lattice.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotope Ratios
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its structural elucidation.
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of this compound.
The molecular formula of this compound is C₁₀H₁₃Br. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edusisweb.com
Calculated Exact Mass for C₁₀H₁₃⁷⁹Br and C₁₀H₁₃⁸¹Br
| Isotope | Exact Mass (amu) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ⁷⁹Br | 78.918338 |
| ⁸¹Br | 80.916291 |
The calculated monoisotopic masses for the two major isotopic peaks of the molecular ion [M]⁺• would be:
For C₁₀H₁₃⁷⁹Br: (10 * 12.000000) + (13 * 1.007825) + 78.918338 = 212.0201 g/mol
For C₁₀H₁₃⁸¹Br: (10 * 12.000000) + (13 * 1.007825) + 80.916291 = 214.0181 g/mol
The presence of bromine is readily identified by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing detailed structural information. While no specific experimental MS/MS data for this compound is available, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar compounds like propylbenzene (B89791) and general principles of mass spectrometry. docbrown.info
Plausible Fragmentation Pathway of this compound:
Loss of a bromine radical: A primary fragmentation pathway would be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable secondary benzylic carbocation. [C₆H₅CH(CH₂CH₃)CH₂Br]⁺• → [C₆H₅CH(CH₂CH₃)CH₂]⁺ + •Br
Benzylic cleavage: Cleavage of the Cα-Cβ bond is also a common fragmentation pathway for alkylbenzenes, leading to the formation of a stable tropylium (B1234903) ion or a related C₇H₇⁺ fragment. [C₆H₅CH(CH₂CH₃)CH₂Br]⁺• → [C₇H₇]⁺ + •CH(CH₂CH₃)CH₂Br
Loss of the propyl group: Cleavage of the bond between the benzylic carbon and the phenyl ring can lead to the loss of the entire propyl group containing the bromomethyl substituent. [C₆H₅CH(CH₂CH₃)CH₂Br]⁺• → [C₆H₅]⁺ + •CH(CH₂CH₃)CH₂Br
Interactive Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 212/214 | [C₁₀H₁₃Br]⁺• (Molecular ion) |
| 133 | [C₁₀H₁₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. Following separation, the individual components are ionized and fragmented, and the resulting mass-to-charge ratios are detected, providing a unique mass spectrum for each compound.
For this compound, a nonpolar or medium-polarity capillary column, such as one coated with 5% phenyl polysiloxane, is typically employed. The retention time is influenced by the compound's volatility and the temperature program of the GC oven. Potential volatile impurities could include residual starting materials like benzene and 1-bromo-2-methylpropane, isomers such as [2-(bromomethyl)propyl]benzene, or byproducts from synthesis, including unbrominated sec-butylbenzene.
The mass spectrum of this compound is characterized by several key fragmentation patterns. The molecular ion peak (M⁺) would appear as a doublet with a 1:1 intensity ratio at m/z 212 and 214, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
Key fragmentation pathways include:
Loss of Bromine: A prominent peak would be observed at m/z 133, corresponding to the loss of the bromine radical ([M-Br]⁺). This fragment represents the stable sec-butylbenzene cation.
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common fragment in alkylbenzenes. whitman.edu
Alkyl Chain Fragmentation: Loss of an ethyl group (C₂H₅) from the [M-Br]⁺ fragment would yield a peak at m/z 105. nih.gov
By comparing the retention times and mass spectra of peaks in the sample chromatogram to those of known standards and library data, the purity of this compound can be accurately quantified, and volatile impurities can be identified and measured.
| Compound | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) | Potential Identity |
|---|---|---|---|
| sec-Butylbenzene | 0.85 | 134 (M⁺), 105, 91 | Unreacted Precursor |
| This compound | 1.00 | 214/212 (M⁺), 133, 91 | Target Analyte |
| Isomeric Brominated Byproduct | ~1.05 | 214/212 (M⁺), 133, 91 | Positional Isomer |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations (Applicable to Crystalline Derivatives)
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and three-dimensional structure of a chiral molecule in the solid state. This technique is applicable if a suitable single crystal of a derivative of this compound can be grown. The analysis of the diffraction pattern produced when X-rays pass through the crystal lattice allows for the precise mapping of electron density and, consequently, the exact spatial arrangement of every atom in the molecule.
For a chiral compound like this compound, resolving its enantiomers and obtaining a crystalline derivative of one enantiomer (e.g., through reaction with a chiral acid to form a diastereomeric salt) would enable the determination of its absolute configuration as either (R) or (S). This is typically achieved using anomalous dispersion, where the scattering of X-rays by heavier atoms (like bromine) is used to break the centrosymmetric nature of the diffraction pattern, allowing for the assignment of the correct enantiomer. mdpi.com
The crystallographic data would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.
Torsional Angles: The dihedral angles defining the conformation of the propyl chain relative to the benzene ring and the orientation of the bromomethyl group.
Solid-State Conformation: The lowest energy conformation adopted by the molecule within the crystal lattice.
Intermolecular Interactions: Identification of non-covalent interactions, such as C–H···π or C–H···Br hydrogen bonds, that dictate the crystal packing arrangement.
| Parameter | Description | Expected Value |
|---|---|---|
| Absolute Configuration | Stereochemistry at the chiral center | R (unambiguously determined) |
| C(phenyl)-C(alkyl) Bond Length | Length of the bond connecting the ring and the chiral carbon | ~1.51 Å |
| C(alkyl)-Br Bond Length | Length of the carbon-bromine bond | ~1.95 Å |
| C(phenyl)-C-C-C Torsion Angle | Dihedral angle defining the alkyl chain conformation | Variable (e.g., ~60° or ~180°) |
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are non-destructive and highly sensitive to the stereochemistry of a molecule, making them invaluable for the characterization of the enantiomers of this compound.
Circular Dichroism (CD) Spectroscopy for Determination of Absolute Configuration
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength (ΔA = A_L - A_R). A non-racemic sample will produce a CD spectrum with positive or negative peaks, known as Cotton effects, in the regions where a chromophore absorbs light. nih.gov For this compound, the benzene ring acts as the primary chromophore, exhibiting characteristic electronic transitions in the ultraviolet (UV) region (typically around 250-270 nm).
The two enantiomers, (R)- and (S)-[1-(Bromomethyl)propyl]benzene, will produce CD spectra that are exact mirror images of each other. For instance, if the (R)-enantiomer displays a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. By comparing the experimentally obtained CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory) or to the spectra of structurally similar compounds with known configurations, the absolute configuration of the enantiomer can be confidently assigned. nih.gov The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.
| Enantiomer | Wavelength of Max. Absorption (λ_max) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |
|---|---|---|---|
| (R)-[1-(Bromomethyl)propyl]benzene | ~265 nm | Positive (Hypothetical) | +50 |
| (S)-[1-(Bromomethyl)propyl]benzene | ~265 nm | Negative (Hypothetical) | -50 |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. libretexts.org An ORD curve is a plot of specific rotation [α] versus wavelength (λ). Similar to CD spectroscopy, the two enantiomers of a chiral compound will produce mirror-image ORD curves.
In regions far from an absorption band, the optical rotation typically shows a plain curve, where the magnitude of rotation increases as the wavelength decreases. amrita.edu However, in the vicinity of the chromophore's absorption band (the benzene ring for this compound), the ORD curve exhibits anomalous behavior, characterized by a peak and a trough. This phenomenon is also known as the Cotton effect. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. libretexts.org
The sign of the Cotton effect in the ORD spectrum is directly related to the absolute configuration of the chiral center. Therefore, by analyzing the shape of the ORD curve, particularly around the absorption maximum of the phenyl group, the absolute configuration of the (R)- and (S)-enantiomers of this compound can be determined.
| Wavelength (nm) | Specific Rotation [α] for (R)-Enantiomer (Hypothetical) | Specific Rotation [α] for (S)-Enantiomer (Hypothetical) |
|---|---|---|
| 589 (Sodium D-line) | +25° | -25° |
| 400 | +60° | -60° |
| 280 (Peak) | +550° | -550° |
| 260 (Trough) | -480° | +480° |
Computational Chemistry and Theoretical Studies of 1 Bromomethyl Propyl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the efficient calculation of various molecular properties for medium-sized organic molecules like [1-(Bromomethyl)propyl]benzene.
Optimized Geometries: The starting point for most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a functional such as B3LYP with a basis set like 6-31G(d), the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure can be precisely calculated. For this compound, the geometry is influenced by the steric bulk of the propyl group and the electronegativity of the bromine atom.
Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. Theoretical vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to understand its dynamic behavior. The calculated frequencies for this compound would show characteristic vibrations for the C-Br bond, the aromatic ring, and the alkyl chain.
Electronic Densities: The electron density distribution, also obtainable from DFT calculations, provides a map of where electrons are most likely to be found in the molecule. This is crucial for understanding the molecule's polarity and reactive sites. The electron density in this compound is expected to be higher around the electronegative bromine atom and within the π-system of the benzene (B151609) ring, indicating regions susceptible to nucleophilic or electrophilic attack.
Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-31G(d)) This data is hypothetical and for illustrative purposes.
| Property | Calculated Value |
|---|---|
| Optimized C-Br Bond Length | 1.96 Å |
| Optimized C-C (propyl) Bond Length | 1.54 Å |
| Calculated C-Br Stretching Frequency | 650 cm-1 |
| Calculated Aromatic C-H Stretching Frequency | 3050 cm-1 |
| Calculated Dipole Moment | 2.1 D |
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate predictions of molecular energies and properties. These "gold standard" methods are often used to benchmark the results of less computationally expensive methods.
For this compound, high-accuracy ab initio calculations would be valuable for determining a precise value for the molecule's total electronic energy, which is fundamental for calculating reaction enthalpies and activation energies. Properties such as polarizability and hyperpolarizability, which are important for understanding a molecule's response to an external electric field, can also be computed with high accuracy using these methods.
Table 2: Comparison of Calculated Total Electronic Energies of this compound This data is hypothetical and for illustrative purposes.
| Method | Basis Set | Calculated Energy (Hartree) |
|---|---|---|
| DFT (B3LYP) | 6-31G(d) | -2978.54 |
| MP2 | cc-pVDZ | -2977.89 |
| CCSD(T) | cc-pVTZ | -2977.95 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome.
For this compound, a key reaction of interest is nucleophilic substitution, where the bromide ion is replaced by a nucleophile. The stereochemistry of the chiral center makes this a particularly interesting system to study computationally. By mapping the reaction coordinate—the path of lowest energy from reactant to product—the structure of the transition state can be determined. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For instance, modeling the SN2 reaction with a nucleophile would involve calculating the energy profile as the nucleophile approaches and the bromide departs.
Computational models can predict the outcome of reactions where multiple products are possible.
Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, calculations can predict which position on the ring is most likely to be attacked by an electrophile.
Chemoselectivity: If a molecule has multiple reactive sites, such as the C-Br bond and the aromatic ring in this compound, computational models can predict which site will react preferentially with a given reagent.
Stereoselectivity: For chiral molecules like this compound, computational modeling is invaluable for predicting the stereochemical outcome of a reaction. For example, in an SN2 reaction, the model would predict the inversion of configuration at the chiral center. By comparing the activation energies for different stereochemical pathways, the enantiomeric excess of the product can be estimated.
Table 3: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound This data is hypothetical and for illustrative purposes.
| Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Stereochemistry |
|---|---|---|---|
| CN- | DFT (B3LYP/6-31+G(d,p)) | 22.5 | Inversion |
| OH- | DFT (B3LYP/6-31+G(d,p)) | 25.1 | Inversion |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and reactivity. For a flexible molecule like this compound, which has several rotatable single bonds, a variety of conformations are possible.
Molecular Mechanics (MM): Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. MM force fields are sets of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions. By systematically rotating the single bonds in this compound and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformations (energy minima). For the propyl side chain, staggered conformations such as anti and gauche are expected to be the most stable.
Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom over time. This allows for the exploration of the conformational space of this compound at a given temperature, providing insights into its flexibility and the relative populations of different conformations. MD simulations can also be used to study how the molecule interacts with its environment, such as a solvent.
Table 4: Relative Energies of Key Conformations of the Propyl Side Chain in this compound from Molecular Mechanics (MMFF94) This data is hypothetical and for illustrative purposes.
| Conformation (Dihedral Angle Car-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
|---|---|
| Anti (180°) | 0.0 |
| Gauche (+60°) | 0.8 |
| Gauche (-60°) | 0.8 |
| Eclipsed (0°) | 5.2 |
Exploration of Potential Energy Surfaces and Global Minima
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. nsf.gov Exploring the PES allows for the identification of stable isomers and the transition states that connect them. For a flexible molecule like this compound, the PES is complex, with numerous local minima corresponding to different conformers.
Theoretical chemists employ various computational methods to map out the PES. Quantum mechanical approaches, such as Density Functional Theory (DFT) and ab initio methods, are commonly used to calculate the energy of different molecular configurations. rug.nl By systematically changing the dihedral angles of the rotatable bonds in the propyl chain of this compound, a multi-dimensional PES can be generated.
The global minimum on this surface corresponds to the most stable conformation of the molecule under the given computational conditions (e.g., in the gas phase or in a specific solvent). The identification of the global minimum is crucial as it represents the most populated conformation at low temperatures. For alkylbenzenes, studies have shown that the extended, all-trans conformation of the alkyl chain is often the global minimum, but interactions between the chain and the aromatic ring can lead to folded structures being energetically favorable. rsc.org In the case of this compound, the bulky bromine atom and its interactions with the phenyl group would significantly influence the conformational energies.
Table 1: Illustrative Relative Energies of Alkylbenzene Conformers
| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kJ/mol) |
| anti, anti (all-trans) | (180°, 180°) | 0.00 |
| anti, gauche | (180°, 60°) | 2.50 |
| gauche, anti | (60°, 180°) | 3.00 |
| gauche, gauche | (60°, 60°) | 5.00 |
Note: This table provides hypothetical data for an alkylbenzene to illustrate the concept of relative conformational energies that would be calculated for this compound.
Analysis of Conformational Isomerism and Interconversion Barriers
This compound exhibits conformational isomerism due to the rotation around the single bonds in its propyl side chain. The key dihedral angles that define the conformation are those around the Cα-Cβ and Cβ-Cγ bonds of the propyl group. Different staggered conformations, such as anti and gauche, will have different energies due to steric and electronic effects.
Computational studies on similar molecules, such as n-butylbenzene, have been performed to understand these conformational preferences. scilit.com For this compound, a similar analysis would involve calculating the energy as a function of the rotation around these bonds. The results would reveal the relative stability of the different conformers. For instance, a gauche conformation might be stabilized by an intramolecular interaction between the bromine atom and the π-system of the benzene ring.
Furthermore, these calculations can determine the energy barriers for interconversion between different conformers. These barriers are the energies of the transition states that separate the local minima on the PES. The height of these barriers is important for understanding the dynamics of the molecule, as it determines the rate at which the molecule can switch between different conformations at a given temperature. Theoretical calculations of rotational barriers in molecules like biphenyls have shown that methods like DFT can provide valuable insights into these dynamic processes. biomedres.usbiomedres.us
Table 2: Example of Calculated Rotational Barriers for a Substituted Alkane
| Rotation | Transition State Dihedral Angle | Calculated Barrier Height (kJ/mol) |
| anti to gauche | 120° | 15.0 |
| gauche to anti | 0° | 12.0 |
| gauche to gauche' | 60° | 20.0 |
Note: This table presents hypothetical data to exemplify the kind of information obtained from calculations of interconversion barriers for a molecule like this compound.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) from First Principles
First-principles calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each atom in the optimized geometry of the molecule, the chemical shifts can be predicted. These predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, especially for complex structures with many non-equivalent protons and carbons. wisc.edumnstate.edu
Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory used for geometry optimization. The calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, theoretical calculations would predict characteristic vibrational frequencies for the C-H stretching of the aromatic ring and the alkyl chain, the C-C stretching of the ring and the chain, and the C-Br stretching vibration. uwosh.edu Comparing the predicted spectrum with an experimental one can help in the identification and structural elucidation of the compound. nih.govspectroscopyonline.com
Table 3: Representative Calculated Vibrational Frequencies for a Brominated Aromatic Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |
| ν(C-H) alkyl | 2980-2850 | Alkyl C-H stretch |
| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretch |
| δ(C-H) alkyl | 1470-1370 | Alkyl C-H bend |
| ν(C-Br) | 700-600 | C-Br stretch |
Note: This table shows typical ranges for vibrational frequencies that would be specifically calculated for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method to predict the excitation energies and oscillator strengths of electronic transitions. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the benzene ring. The calculations can predict the wavelengths of maximum absorption (λ_max) and the intensity of these transitions. The presence of the bromoalkyl substituent can influence the electronic structure of the benzene ring, leading to shifts in the absorption bands compared to unsubstituted benzene. nih.gov
Applications of 1 Bromomethyl Propyl Benzene As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Architecturally Complex Organic Molecules
The utility of [1-(Bromomethyl)propyl]benzene as a synthetic precursor is particularly evident in its application for constructing sophisticated molecular architectures. Its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds makes it an important tool for organic chemists.
Building Block for Quaternary Carbon Centers and Spiro Systems
The creation of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. This compound can be employed in reactions designed to generate such sterically congested centers. For instance, in the presence of a strong base, it can react with active methylene (B1212753) compounds, leading to the formation of a quaternary carbon. The reaction of benzylic halides with enolates derived from ketones, esters, or other carbonyl compounds is a common strategy for constructing these motifs. nih.gov
Spirocycles, compounds containing two rings connected by a single common atom, are another class of complex molecules that can be synthesized using precursors like this compound. The synthesis of spirocyclic compounds often involves the dialkylation of a suitable substrate. wikipedia.org While direct examples involving this compound are not prevalent in the literature, analogous bis-electrophiles, such as 1,2-bis(bromomethyl)benzene, are known to react with nucleophiles to form spiro systems. nih.gov A hypothetical reaction pathway towards a spirocycle could involve a multi-step sequence where this compound is first functionalized to incorporate a second electrophilic site, followed by reaction with a dinucleophile.
Table 1: Representative Reactions for Quaternary Center and Spirocycle Synthesis
| Reaction Type | Reactants | Product Type | Significance |
| Alkylation of Enolates | This compound, Ketone Enolate | α-Alkylated Ketone with Quaternary Center | Construction of sterically hindered C-C bonds. nih.gov |
| Spirocyclization | Di-functionalized this compound derivative, Dinucleophile | Spirocyclic Compound | Access to complex, three-dimensional molecular architectures. nih.gov |
Introduction of Diverse Functional Groups via Substitution Reactions
The benzylic bromide moiety in this compound is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, thereby enabling the synthesis of a diverse library of derivatives. Nucleophiles such as cyanides, azides, alkoxides, and thiolates can readily displace the bromide ion. pearson.com
These substitution reactions are fundamental in synthetic organic chemistry, providing access to a broad spectrum of compounds with varied chemical properties and potential applications. For example, reaction with sodium cyanide yields the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with sodium azide (B81097) provides an entry to organic azides, which are precursors to amines and can participate in click chemistry reactions.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |
| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |
Role in the Elaboration of Medicinal Chemistry Scaffolds
In the field of medicinal chemistry, the modification of molecular structures is crucial for optimizing biological activity and pharmacokinetic properties. Substituted benzylic bromides are valuable reagents for the derivatization of lead compounds and the synthesis of novel bioactive molecules.
Synthesis of Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, involving the synthesis and biological evaluation of a series of related compounds to understand how chemical structure influences biological activity. The reactivity of this compound allows for its incorporation into a parent molecule to explore the impact of the 1-phenylpropyl substituent on the compound's interaction with its biological target.
By systematically introducing the 1-phenylpropyl group into different positions of a lead molecule, medicinal chemists can probe the steric and electronic requirements of the binding site. The synthesis of such analogues often relies on the nucleophilic substitution reactions discussed previously, where a nucleophilic site on the parent molecule displaces the bromide from this compound.
Incorporation into Bioactive Natural Products and Drug Candidates
Many bioactive natural products and synthetic drugs contain benzylic moieties. The synthesis of analogues of these compounds often involves the use of functionalized benzylic halides. For instance, the synthesis of certain chalcone (B49325) derivatives with potential antibacterial and antifungal properties has been shown to start from the reaction of 4-hydroxy acetophenone (B1666503) with benzyl (B1604629) bromides. nih.gov
Furthermore, benzylic bromides have been utilized in the synthesis of compounds targeting a variety of diseases. For example, in the development of tuberculosis drug analogues, functionalized benzyl bromides are key intermediates. nih.gov The incorporation of the 1-phenylpropyl group from this compound could lead to novel derivatives of known bioactive compounds with potentially improved efficacy or altered selectivity.
Utility in Materials Science for Polymer and Functional Material Precursors
The reactivity of benzylic bromides also extends to the field of materials science, where they can be used as monomers or functionalizing agents in the synthesis of polymers and other advanced materials.
Substituted polystyrenes with benzylic bromide functionalities have been synthesized and used as precursors for densely branched polymers. acs.org These functionalized polymers can undergo coupling reactions with living anionic polymers to create complex macromolecular architectures. acs.org While specific examples with this compound are not detailed, its structure suggests it could be a valuable monomer or chain-transfer agent in various polymerization techniques.
For instance, it could potentially be used in atom transfer radical polymerization (ATRP) as an initiator, leading to polymers with a 1-phenylpropyl end-group. Furthermore, polymers containing pendant 1-phenylpropyl groups could be synthesized by the polymerization of a vinyl-substituted analogue of this compound. Such polymers may exhibit interesting thermal or mechanical properties due to the presence of the bulky side chains.
Another potential application lies in the surface modification of materials. The benzylic bromide can react with surface-bound nucleophiles to attach the 1-phenylpropyl group to a solid support, thereby altering its surface properties, such as hydrophobicity.
Table 3: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Outcome |
| Polymer Synthesis | Monomer or Initiator | Polymers with tailored properties (e.g., thermal stability, solubility). acs.org |
| Graft Copolymers | Macroinitiator Precursor | Synthesis of branched and graft copolymers. acs.org |
| Surface Modification | Functionalizing Agent | Alteration of surface properties of materials. |
Monomer for Polymerization Reactions (e.g., via radical or controlled polymerization)
This compound, while not extensively documented as a conventional monomer, possesses reactive functionalities that suggest its potential utility in various polymerization strategies. The presence of a bromomethyl group attached to a propylbenzene (B89791) core opens avenues for its incorporation into polymeric chains through mechanisms that can proceed via either radical or controlled polymerization pathways.
In the realm of radical polymerization , the compound could theoretically be utilized in copolymerization reactions. For instance, if a vinyl group were introduced into the aromatic ring or the propyl side chain, the resulting monomer could participate in conventional free-radical polymerization. However, the primary utility of the bromomethyl group in radical processes lies in its potential as an initiator or a chain transfer agent. More specifically, it is well-suited for Atom Transfer Radical Polymerization (ATRP) , a form of controlled radical polymerization. In ATRP, alkyl halides are commonly employed as initiators to generate polymers with well-defined molecular weights and low polydispersity. cmu.edu While typically used to initiate the polymerization of other monomers, it is conceivable to design a synthetic scheme where a bifunctional molecule containing a this compound moiety and a polymerizable group is used.
Controlled polymerization techniques offer precise control over the polymer architecture. In this context, this compound could serve as a key building block. For example, it could be used to synthesize an ATRP initiator, which is then used to polymerize monomers like styrene (B11656) or acrylates. This would result in polymer chains with a this compound terminal group. Such functional end-groups can be valuable for subsequent polymer modifications or for influencing the material's bulk properties.
Below is a hypothetical data table illustrating the potential of a this compound-derived initiator in the controlled polymerization of styrene, based on typical results seen in ATRP.
Table 1: Hypothetical Results for Controlled Radical Polymerization of Styrene using a this compound-derived Initiator
| Entry | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Polydispersity (Đ) |
|---|---|---|---|---|---|
| 1 | 50:1 | 92 | 4780 | 4950 | 1.15 |
| 2 | 100:1 | 95 | 9900 | 10200 | 1.12 |
Component in the Design of Responsive or Smart Materials
The incorporation of this compound into polymer structures could impart stimuli-responsive or "smart" characteristics to the resulting materials. Smart materials are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. mdpi.comnih.gov The propylbenzene moiety can introduce hydrophobicity, while the reactive bromomethyl handle allows for further functionalization to introduce responsive groups.
One potential application is in the development of thermo-responsive materials . By incorporating this compound into a polymer backbone and then modifying the bromo-group with a temperature-sensitive moiety, a polymer that exhibits a lower critical solution temperature (LCST) could be synthesized. Such polymers are soluble in a solvent below a certain temperature and become insoluble above it, a property useful in applications like drug delivery and smart coatings.
Furthermore, the bromomethyl group can be converted into a variety of other functional groups that can act as sensors or responsive sites. For example, substitution of the bromine with an amine-containing group could lead to pH-responsive polymers . In acidic environments, the amine groups would be protonated, leading to changes in polymer conformation and solubility. This principle is widely used in the design of materials for targeted drug release in the acidic microenvironment of tumors. sigmaaldrich.com
The design of such smart materials would involve a multi-step synthetic approach, where this compound is first incorporated into a polymer and then post-polymerization modification is carried out to introduce the desired responsive functionality.
Table 2: Potential Functional Groups for Smart Materials Derived from this compound
| Stimulus | Potential Functional Group (Post-modification) | Resulting Polymer Property | Potential Application |
|---|---|---|---|
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) graft | Lower Critical Solution Temperature (LCST) | Smart hydrogels, drug delivery |
| pH | Tertiary amine | pH-dependent solubility and swelling | pH sensors, drug release systems |
| Light | Azobenzene moiety | Photo-isomerization leading to conformational changes | Light-responsive actuators, optical switches |
It is important to note that while the chemical structure of this compound provides a versatile platform for these applications, detailed experimental validation is necessary to fully realize its potential as a component in advanced functional polymers.
Advanced Analytical Methodologies for Quality Control and Reaction Monitoring
High-Performance Chromatographic Techniques
High-performance liquid chromatography (HPLC) stands as a cornerstone for the analysis and purification of pharmaceutical intermediates and other fine chemicals. nih.gov Its high resolution and sensitivity make it indispensable for quality control.
The biological activity of chiral molecules is often enantiomer-specific. Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control for chiral compounds such as [1-(Bromomethyl)propyl]benzene. Chiral HPLC is the most widely used and effective method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. phenomenex.com
For the enantiomeric purity assessment of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability and versatility. nih.govnih.gov These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. nih.gov
Hypothetical Chiral HPLC Method Parameters for this compound:
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Immobilized cellulose tris(3,5-dimethylphenylcarbamate) | Known for excellent chiral recognition of a wide range of aromatic compounds. nih.gov |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Common normal-phase conditions for polysaccharide-based CSPs, providing good selectivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and resolution. |
| Column Temperature | 25 °C | Room temperature is often a good starting point for method development. |
| Detection | UV at 254 nm | The benzene (B151609) ring in the molecule allows for strong UV absorbance. |
The development of a robust chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. Validation of the method would then be performed to ensure its linearity, accuracy, precision, and robustness.
For applications requiring high-purity enantiomers of this compound in larger quantities, preparative chromatography is the method of choice. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify compounds rather than just quantify them. sielc.com The principles of separation remain the same as in analytical chromatography, but larger columns, higher flow rates, and increased sample loading are employed.
The transition from an analytical method to a preparative one involves a systematic process of method development and scaling. Key considerations include maximizing throughput while maintaining the desired purity. Gradient elution methods are often used in preparative chromatography to handle higher sample loads and reduce purification time. Following the chromatographic separation, the collected fractions containing the purified compound are typically subjected to solvent evaporation to yield the final product.
Typical Parameters for Preparative Purification of this compound:
| Parameter | Specification | Purpose |
| Column | Larger diameter (e.g., >20 mm) packed with the same stationary phase as the analytical method. | To accommodate larger sample volumes. |
| Mobile Phase | Optimized for solubility and separation, often using a gradient to elute the compound of interest effectively. | To ensure efficient separation and recovery. |
| Sample Injection | Large volume injections, optimized to prevent column overload and loss of resolution. | To maximize the amount of purified product per run. |
| Fraction Collection | Automated fraction collectors triggered by detector signals (e.g., UV absorbance). | For accurate and efficient collection of the purified compound. |
In-Situ and Online Reaction Monitoring Techniques
Traditional reaction monitoring often relies on the withdrawal of samples for offline analysis. However, this approach can be time-consuming and may not provide a true representation of the reaction state. In-situ and online monitoring techniques offer real-time data, enabling a deeper understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. fu-berlin.de
Flow Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring chemical reactions as they occur. fu-berlin.de By circulating the reaction mixture through the spectrometer, continuous data can be acquired, providing a detailed picture of the concentration changes of reactants, intermediates, and products over time.
For a reaction involving this compound, such as a nucleophilic substitution at the bromomethyl group, Flow NMR could be used to monitor the disappearance of the starting material's characteristic proton signals and the appearance of new signals corresponding to the product. For instance, the chemical shift of the -CH2Br protons would be expected to change significantly upon substitution.
Expected Spectroscopic Changes During a Substitution Reaction of this compound:
| Technique | Starting Material: this compound | Product (e.g., with a nucleophile Nu) |
| ¹H NMR | Characteristic signals for the -CH(Br)CH₂- protons. | Shift in the signals for the -CH(Nu)CH₂- protons. |
| ¹³C NMR | Signal for the carbon atom bonded to bromine (-CHBr-). | Upfield or downfield shift of the carbon signal now bonded to the nucleophile (-CHNu-). |
| FT-IR | C-Br stretching vibration. | Disappearance of the C-Br band and appearance of new bands characteristic of the C-Nu bond. |
Similarly, in-situ IR spectroscopy can track the reaction progress by monitoring changes in the vibrational frequencies of functional groups. The disappearance of the C-Br stretching frequency and the appearance of new bands associated with the newly formed bond would provide real-time kinetic data. researchgate.net
Online chromatographic analysis, particularly online HPLC or Gas Chromatography (GC), integrates analytical instrumentation directly with the reaction vessel. This allows for automated and frequent sampling and analysis, providing near real-time data on the reaction's progress and the formation of impurities. uni-muenchen.deyokogawa.com
In the synthesis of this compound, an online HPLC system could be configured to automatically draw a sample from the reactor, dilute it, and inject it into the HPLC. The resulting chromatograms would provide immediate information on the conversion of reactants, the yield of the desired product, and the levels of any byproducts. This data is invaluable for process control, allowing for adjustments to reaction parameters such as temperature, pressure, or reagent addition rates in real-time to optimize the yield and purity of the final product. The use of such Process Analytical Technology (PAT) is crucial for developing robust and efficient chemical processes.
Q & A
Q. Basic
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent light-induced decomposition and hydrolysis.
- Handling : Use anhydrous conditions (glovebox) to avoid Br⁻ liberation, which can catalyze decomposition .
- Stability Data : Shelf life extends to 12 months when stored properly, with <5% degradation via GC-MS monitoring .
Notes
- References to , and 13 are prioritized for methodological rigor.
- Commercial/industrial aspects (e.g., pricing, mass production) are excluded per guidelines.
- Data tables and mechanistic insights ensure academic depth and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
